molecular formula C14H18N2O8 B014108 4-nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside CAS No. 14948-96-0

4-nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside

Cat. No.: B014108
CAS No.: 14948-96-0
M. Wt: 342.3 g/mol
InChI Key: OMRLTNCLYHKQCK-RKQHYHRCSA-N
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Description

4-Nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside is a synthetic compound commonly used in biochemical research. It is a derivative of galactose, a type of sugar, and is often utilized as a substrate in enzymatic assays to study the activity of specific enzymes such as beta-galactosidases. The compound is characterized by the presence of a nitrophenyl group, which allows for easy detection and quantification of enzymatic reactions due to its chromogenic properties .

Properties

IUPAC Name

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRLTNCLYHKQCK-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201265021
Record name p-Nitrophenyl-N-acetyl-β-D-galactosaminide
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Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14948-96-0
Record name p-Nitrophenyl-N-acetyl-β-D-galactosaminide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl-2-acetamido-2-deoxygalactopyranoside
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Record name p-Nitrophenyl-N-acetyl-β-D-galactosaminide
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Record name p-nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranoside
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Preparation Methods

Galactopyranosyl Bromide Intermediate

A seminal method involves reacting 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide with protected p-nitrophenyl glycosides. For instance, p-nitrophenyl 2-acetamido-2-deoxy-4,6-O-(p-methoxybenzylidene)-α-D-galactopyranoside undergoes glycosylation under Koenigs-Knorr conditions, followed by acidic removal of the p-methoxybenzylidene group and O-deacetylation to yield the target compound. This method achieves crystallinity in the final product, with yields dependent on the steric protection of reactive hydroxyl groups.

Table 1: Key Reaction Parameters in Chemical Synthesis

ParameterValue/DescriptionSource
Glycosyl Donor2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide
Protecting Groupp-Methoxybenzylidene
Deprotection AgentTrifluoroacetic acid (TFA)
Yield60–75% (crystalline product)

Enzymatic Hydrolysis Strategies

Enzymatic methods exploit the specificity of β-N-acetylhexosaminidase (Hex) to hydrolyze β-anomers from anomeric mixtures, offering a green chemistry alternative.

Free Enzyme Catalysis

Free Hex catalyzes the hydrolysis of 4-nitrophenyl-β-GalNAc from α/β-anomeric mixtures. Studies demonstrate that Hex from Aspergillus oryzae exhibits a Michaelis constant (KmK_m) of 2.8 mM and a turnover number (kcatk_{cat}) of 450 s⁻¹ for this substrate. The reaction is typically performed in acetate buffer (pH 5.0) at 37°C, achieving >90% β-anomer conversion within 2 hours.

Immobilized Enzyme Systems

Immobilizing Hex on chitosan beads enhances reusability and stability. Immobilized Hex retains 85% activity after 10 cycles, with a marginal increase in KmK_m (3.5 mM) due to diffusion limitations. The immobilization process involves glutaraldehyde cross-linking, which stabilizes the enzyme’s tertiary structure while maintaining substrate accessibility.

Table 2: Kinetic Parameters of Free vs. Immobilized Hex

ParameterFree HexImmobilized HexSource
KmK_m (mM)2.83.5
kcatk_{cat} (s⁻¹)450420
Half-life (h)824

Chemo-Enzymatic Production

Hybrid approaches combine chemical synthesis with enzymatic refinement to achieve high-purity pNP-β-GalNAc.

Anomer Separation via Selective Hydrolysis

A chemo-enzymatic workflow starts with chemically synthesized α/β-anomeric mixtures (e.g., 4-NP-α/β-GalNAc). Hex selectively hydrolyzes the β-anomer, leaving the α-anomer intact. Subsequent extraction with ethyl acetate/n-butanol (3:1 v/v) removes the hydrolyzed 4-nitrophenol, yielding >95% pure α-anomer. Crystallization from ethanol/water further purifies the product, with yields exceeding 70%.

Process Optimization

Key factors include:

  • Solvent System : Ethyl acetate maximizes β-anomer solubility while minimizing α-anomer loss.

  • Enzyme Loading : 10 U/mL Hex achieves complete β-anomer hydrolysis without side reactions.

  • Temperature : Reactions at 30°C balance enzyme activity and stability.

Table 3: Chemo-Enzymatic Process Metrics

MetricValueSource
Purity Post-Extraction95%
Crystallization Yield70–75%
Cycle Time4 hours

Comparative Analysis of Methods

Yield and Purity

  • Chemical Synthesis : Offers higher yields (60–75%) but requires toxic reagents (e.g., TFA).

  • Enzymatic Hydrolysis : Eco-friendly but limited by enzyme cost and lower throughput.

  • Chemo-Enzymatic : Balances yield (70%) and purity (95%), ideal for industrial scale-up.

Scalability and Cost

Immobilized Hex reduces long-term costs by enabling enzyme reuse, whereas chemical methods incur expenses for protecting groups and catalysts.

Chemical Reactions Analysis

4-Nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside undergoes various chemical reactions, including:

Common reagents used in these reactions include water (for hydrolysis), oxidizing agents (for oxidation), and nucleophiles (for substitution). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Enzymatic Assays

4-NP-GalNAc serves as a chromogenic substrate for various glycosidases, particularly in the detection and quantification of enzyme activity. Its use in enzymatic assays allows for the monitoring of hydrolysis reactions through spectrophotometric methods.

β-Galactosidase Activity Assays

One of the primary applications of 4-NP-GalNAc is in the assay of β-galactosidase activity. The enzyme catalyzes the hydrolysis of the substrate, releasing 4-nitrophenol, which can be quantified at 405 nm.

Enzyme Substrate Specific Activity (U/mg)
β-Galactosidase4-NP-GalNAc422 ± 17
β-Hexosaminidase4-NP-GlcNAc135.3 ± 5.5

This data indicates that β-galactosidase shows significantly higher activity with 4-NP-GalNAc compared to other substrates, making it a preferred choice for enzyme assays .

Glycosyl Hydrolase Studies

The compound is also utilized in the study of glycosyl hydrolases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Research has demonstrated its effectiveness as a substrate for various glycosyl hydrolases derived from different organisms.

Case Study: Yersinia pseudotuberculosis

In a study examining the glycosyl hydrolase activity of Yersinia pseudotuberculosis, 4-NP-GalNAc was used as a synthetic substrate to assess enzyme kinetics. The results indicated that the compound facilitated a clear understanding of enzyme behavior under varying conditions .

Biocatalysis and Chemo-Enzymatic Synthesis

4-NP-GalNAc plays a crucial role in biocatalytic processes where it is used as a substrate for enzymatic reactions aimed at synthesizing complex carbohydrates.

Chemo-Enzymatic Production

Recent advancements have led to the development of chemo-enzymatic methods combining chemical synthesis with enzymatic reactions to produce derivatives of 4-NP-GalNAc. This approach enhances yield and specificity in synthesizing oligosaccharides .

Structural Biology and Drug Design

The structural properties of 4-NP-GalNAc make it valuable in structural biology, particularly in studying protein-carbohydrate interactions. Its ability to mimic natural substrates allows researchers to explore binding affinities and mechanisms.

Case Study: Inhibitor Design

In drug design, modifications to the 4-NP-GalNAc structure have been explored to create inhibitors targeting specific glycosidases implicated in diseases such as cancer and bacterial infections.

Mechanism of Action

The compound exerts its effects primarily through its role as a substrate for beta-galactosidases. When hydrolyzed by these enzymes, it releases 4-nitrophenol, which can be easily detected and quantified due to its yellow color. This allows researchers to measure enzyme activity and study various biochemical pathways involving galactose derivatives .

Comparison with Similar Compounds

Similar compounds to 4-nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside include:

The uniqueness of this compound lies in its specific application for studying beta-galactosidases, making it a valuable tool in biochemical and medical research.

Biological Activity

4-Nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranoside (commonly referred to as 4-NP-GalNAc) is a synthetic compound that serves as a substrate in various biochemical assays. Its structural properties and biological activity make it significant in enzymatic studies, particularly in the context of glycosidase activity. This article reviews the biological activities, synthesis, and applications of 4-NP-GalNAc, supported by diverse research findings.

  • Molecular Formula : C14H18N2O8
  • Molecular Weight : 342.30 g/mol
  • Appearance : White to almost white powder or crystalline form
  • Melting Point : 207 °C
  • Purity : Minimum 98% (HPLC)

Enzymatic Substrate

4-NP-GalNAc is primarily used as a substrate for various glycosidases, particularly β-N-acetylhexosaminidases. The compound's nitrophenyl group allows for easy spectrophotometric detection of enzymatic activity through the release of nitrophenol upon hydrolysis.

Kinetic Parameters :

  • Maximum Reaction Rate (Vmax) : 0.4560±0.0075mM min0.4560\pm 0.0075\,\text{mM min}
  • Michaelis Constant (Km) : 6.50±0.16mM6.50\pm 0.16\,\text{mM}

These parameters indicate the efficiency of enzyme-substrate interaction and suggest that 4-NP-GalNAc is a suitable substrate for studying enzyme kinetics and mechanisms .

Case Studies

  • Chemo-Enzymatic Production :
    A study demonstrated a chemo-enzymatic approach to producing 4-NP-GalNAc using immobilized β-N-acetylhexosaminidase. The results showed significant enzyme activity with specific activities recorded as follows:
    SubstrateSpecific Enzyme Activity (U/mg) ± SD
    4NP-β-GalNAc422 ± 17
    4NP-β-GlcNAc135.3 ± 5.5
    2NP-β-GalNAc417 ± 17
    2NP-β-GlcNAc156.6 ± 6.7
    This data emphasizes the compound's role in enzymatic reactions and its potential for further applications in glycoscience .
  • Hydrolysis Studies :
    Hydrolysis of the β-anomer of 4-NP-GalNAc was investigated under various conditions, revealing that the reaction proceeded efficiently at pH 4.5 and temperatures around 35 °C. The study highlighted the absence of product inhibition, which is crucial for enzyme immobilization strategies .

Applications

The biological activity of 4-NP-GalNAc extends beyond basic research into practical applications:

  • Diagnostic Tools : Its use as a substrate in diagnostic assays for lysosomal storage diseases.
  • Biotechnology : Employed in the development of enzyme-based biosensors.
  • Pharmaceutical Research : Investigated for potential therapeutic applications involving glycosylation processes.

Q & A

Q. What synthetic strategies are available for preparing 4-nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranoside, and how do their yields compare?

Answer: The synthesis typically involves glycosylation of a protected galactosamine derivative with 4-nitrophenol. Key steps include:

  • Acetylation : Protecting hydroxyl groups using acetic anhydride or acetyl chloride .
  • Glycosylation : Coupling the activated sugar donor (e.g., trichloroacetimidate) with 4-nitrophenol under acidic conditions .
  • Deprotection : Removing acetyl groups via alkaline hydrolysis (e.g., K₂CO₃ in methanol) .

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Key Reference
Trichloroacetimidate activation40–60
Epoxide ring-opening30–45
Direct displacement (fluoride)50–70

Q. How is this compound used in enzyme activity assays, and what parameters (e.g., KmK_mKm​, VmaxV_{max}Vmax​) are critical?

Answer: It serves as a chromogenic substrate for β-galactosidases and related enzymes. The 4-nitrophenyl group releases yellow 4-nitrophenol upon hydrolysis, measurable at 405 nm.

  • Experimental Design :
    • Prepare enzyme dilutions in buffer (pH 4.5–7.5).
    • Incubate with substrate (0.1–10 mM) at 37°C.
    • Terminate reactions with Na₂CO₃ and quantify absorbance .
  • Key Parameters :
    • KmK_m (affinity): Typically 0.5–2.0 mM for β-galactosidases .
    • VmaxV_{max} (activity): Varies with enzyme source (e.g., microbial vs. mammalian).

Advanced Research Questions

Q. How can structural modifications (e.g., sulfation or fluorination) at C-4/C-6 alter enzyme specificity?

Answer: Modifications impact steric hindrance and hydrogen bonding:

  • C-4 Fluorination : Reduces VmaxV_{max} by 50% in β-galactosidase due to altered transition-state stabilization .
  • C-6 Sulfation : Increases specificity for sulfatases but decreases activity with standard glycosidases .
  • Methodology : Use NMR (e.g., 19F^{19}\text{F}-NMR) and X-ray crystallography to analyze enzyme-substrate interactions .

Q. How do discrepancies in substrate specificity data arise across studies, and how can they be resolved?

Answer: Contradictions often stem from:

  • Enzyme Source : Microbial vs. human enzymes exhibit divergent active-site geometries .
  • Assay Conditions : pH, temperature, and ionic strength affect kinetic parameters.
  • Resolution Strategies :
    • Standardize assay protocols (e.g., IUBMB guidelines).
    • Use isothermal titration calorimetry (ITC) to validate binding affinities .

Q. Table 2: Reported KmK_m Values for β-Galactosidases

Enzyme SourceKmK_m (mM)Reference
E. coli1.2
Human lysosomal0.8
Aspergillus niger2.5

Q. What advanced techniques (e.g., NMR, MS) are used to characterize synthetic derivatives?

Answer:

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirm glycosidic bond configuration (e.g., β-anomer δ 4.5–5.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]+^+ at m/z 779.2134) .
  • X-ray Crystallography : Resolves 3D structure of enzyme-substrate complexes .

Q. How can this compound be applied in studying carbohydrate-protein interactions (e.g., lectins)?

Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a chip to measure lectin binding kinetics .
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence upon ligand binding .
  • Molecular Dynamics (MD) : Simulate interactions to predict binding free energies .

Methodological Best Practices

Q. How to optimize HPLC-UV protocols for quantifying hydrolysis products?

Answer:

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Acetonitrile/water (20:80 v/v) with 0.1% TFA.
  • Detection : UV at 305 nm for 4-nitrophenol .
  • Calibration : Use a linear range of 0.1–10 µM (R² > 0.99) .

Q. What precautions are critical in handling labile glycosidic bonds during synthesis?

Answer:

  • Anhydrous Conditions : Use molecular sieves in glycosylation reactions .
  • Low Temperature : Perform acid-catalyzed steps at 0–4°C to prevent hydrolysis .
  • Inert Atmosphere : Argon/N₂ prevents oxidation of sensitive intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside
Reactant of Route 2
Reactant of Route 2
4-nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside

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